molecular formula C25H31ClN4O2 B11353323 2-(4-chloro-3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide

Cat. No.: B11353323
M. Wt: 455.0 g/mol
InChI Key: NNLFBEZSJWUTCN-UHFFFAOYSA-N
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Description

2-(4-CHLORO-3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of phenoxy, piperidine, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLORO-3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core benzodiazole structure. This is followed by the introduction of the piperidine moiety and the phenoxy group. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include chlorinating agents, amines, and acylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLORO-3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-CHLORO-3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-CHLORO-3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-CHLORO-3-METHYLPHENOXY)-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C25H31ClN4O2

Molecular Weight

455.0 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]acetamide

InChI

InChI=1S/C25H31ClN4O2/c1-3-11-30-23-10-7-19(15-22(23)28-24(30)16-29-12-5-4-6-13-29)27-25(31)17-32-20-8-9-21(26)18(2)14-20/h7-10,14-15H,3-6,11-13,16-17H2,1-2H3,(H,27,31)

InChI Key

NNLFBEZSJWUTCN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC(=C(C=C3)Cl)C)N=C1CN4CCCCC4

Origin of Product

United States

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